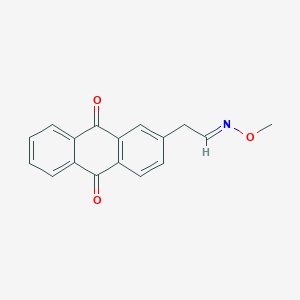
2-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetaldehyde O-methyloxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetaldehyde O-methyloxime is an organic compound with a complex structure that includes an anthraquinone core, an acetaldehyde group, and an O-methyloxime moiety
Métodos De Preparación
The synthesis of 2-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetaldehyde O-methyloxime typically involves multiple steps. One common route starts with the preparation of 9,10-dioxo-9,10-dihydro-2-anthracenylacetaldehyde, which is then reacted with methoxyamine hydrochloride under basic conditions to form the O-methyloxime derivative. The reaction conditions often include solvents like ethanol or methanol and a base such as sodium hydroxide or potassium carbonate .
Análisis De Reacciones Químicas
2-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetaldehyde O-methyloxime can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other reduced forms.
Aplicaciones Científicas De Investigación
This compound has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The presence of the anthraquinone core and the O-methyloxime group makes it a potential candidate for drug development, particularly in designing molecules with anticancer or antimicrobial properties.
Materials Science: Its unique structure allows it to be used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 2-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetaldehyde O-methyloxime involves its interaction with various molecular targets. The anthraquinone core can intercalate with DNA, potentially disrupting DNA replication and transcription processes. The O-methyloxime group can form hydrogen bonds with biological molecules, influencing their stability and function .
Comparación Con Compuestos Similares
Similar compounds include:
9,10-dioxo-9,10-dihydro-2-anthracenylacetaldehyde: Lacks the O-methyloxime group, making it less versatile in certain chemical reactions.
2-(9,10-dioxo-9,10-dihydroanthracen-2-yl)acetic acid: Contains a carboxylic acid group instead of an acetaldehyde group, leading to different reactivity and applications.
9,10-dioxo-9,10-dihydro-1-anthracenyl (2E)-3-phenylacrylate:
These comparisons highlight the unique features of 2-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetaldehyde O-methyloxime, particularly its combination of functional groups that enable diverse chemical reactions and applications.
Propiedades
IUPAC Name |
2-[(2E)-2-methoxyiminoethyl]anthracene-9,10-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO3/c1-21-18-9-8-11-6-7-14-15(10-11)17(20)13-5-3-2-4-12(13)16(14)19/h2-7,9-10H,8H2,1H3/b18-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODHOLPACXJQMDW-GIJQJNRQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=CCC1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C/CC1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














